molecular formula C16H14N2OS2 B2467071 2-(Benzylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole CAS No. 339015-40-6

2-(Benzylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole

Cat. No. B2467071
CAS RN: 339015-40-6
M. Wt: 314.42
InChI Key: RVRIDSLQTYFKFK-UHFFFAOYSA-N
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Description

This compound is a unique chemical with the molecular formula C16H14N2OS2. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Complex Formation and Structural Analysis

  • The compound forms a mononuclear complex with CuCl2, characterized by analytical, spectroscopic, and X-ray data. This complex involves the cyclization of a related compound during complexation, indicating potential in coordination chemistry and crystallography (Singh et al., 2009).

Pharmacological Potentials

  • 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds structurally related to 2-(Benzylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole, have been evaluated for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, showing promising results in various assays (Faheem, 2018).

Antibacterial Properties

  • N-substituted derivatives of similar 1,3,4-oxadiazole compounds have demonstrated moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Corrosion Inhibition

  • Related 1,3,4-oxadiazole derivatives have shown effective corrosion inhibition properties for mild steel in acidic environments, suggesting potential applications in materials science and engineering (Ammal et al., 2018).

Delayed Luminescence and Electronic Applications

  • Certain 1,3,4-oxadiazole derivatives exhibit delayed luminescence, a property useful in organic light-emitting diodes (OLEDs) and other electronic applications (Cooper et al., 2022).

Antimicrobial and Hemolytic Agents

  • Synthesized derivatives of 1,3,4-oxadiazoles have been evaluated for their antimicrobial and hemolytic activities, offering insights into new therapeutic avenues (Rehman et al., 2016).

properties

IUPAC Name

2-benzylsulfanyl-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-20-14-10-6-5-9-13(14)15-17-18-16(19-15)21-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRIDSLQTYFKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole

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